molecular formula C17H35N5O6 B1667648 Astromicin CAS No. 55779-06-1

Astromicin

Cat. No.: B1667648
CAS No.: 55779-06-1
M. Wt: 405.5 g/mol
InChI Key: BIDUPMYXGFNAEJ-APGVDKLISA-N
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Description

Astromicin (INN), also known as Fortimicin A, is an aminoglycoside antibiotic produced by the bacterium Micromonospora olivasterospora . With a molecular formula of C17H35N5O6 and a molar mass of 405.496 g·mol⁻¹, it functions as a potent protein synthesis inhibitor by binding to the 30S ribosomal subunit of bacteria, leading to the disruption of normal protein production and exerting its antibacterial effect . This mechanism of action makes it a valuable compound for fundamental microbiological research, particularly in studies investigating bacterial resistance mechanisms and the function of the bacterial ribosome. As a member of the fortimicin group, this compound provides researchers with a critical tool for exploring the structure-activity relationships within the aminoglycoside class. This product is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDUPMYXGFNAEJ-APGVDKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72275-67-3 (sulfate[1:2] salt)
Record name Astromicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022624
Record name Astromicin
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URL https://comptox.epa.gov/dashboard/DTXSID2022624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55779-06-1
Record name Astromicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55779-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astromicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astromicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTROMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JHD84H15J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Biosynthesis of Astromicin: Strain Selection and Fermentation

Microbial Production via Micromonospora olivasterospora

This compound is primarily synthesized through the fermentation of Micromonospora olivasterospora, a soil-dwelling actinomycete. Early studies identified this organism as the principal source of this compound, though conflicting reports initially mischaracterized its major fermentation product as dactimicin. Subsequent isotopic labeling experiments clarified that this compound (FT-A) is the dominant product under optimized conditions, with dactimicin arising from alternative biosynthetic branches in specific mutants.

The fermentation process involves submerged culture techniques in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Critical parameters include:

  • pH : Maintained at 6.8–7.2 to favor mycelial growth and antibiotic synthesis.
  • Temperature : Optimal production occurs at 28–30°C.
  • Aeration : High oxygen transfer rates are essential, achieved through agitation at 200–300 rpm.

Blocked Mutants and Precursor Feeding

Key insights into this compound biosynthesis emerged from studies using blocked mutants of M. olivasterospora. These mutants, incapable of producing this compound due to enzymatic deficiencies, enabled the identification of biosynthetic intermediates. For example, when supplemented with the intermediate FT-B (a demethylated precursor), washed mycelia of these mutants converted it into this compound, confirming FT-B’s role as a direct precursor.

Labeling studies with [1-¹⁴C]-glycine and [methyl-¹⁴C]-methionine demonstrated that this compound incorporates:

  • Glycine : Contributes to the glycyl side chain at the C-6 position.
  • Methionine : Supplies methyl groups for N-methylation at the C-1 and C-3 positions.

Biosynthetic Pathway Analysis

Proposed Pathway for this compound Assembly

The this compound biosynthetic pathway (Fig. 1) involves four major stages:

  • Cyclitol Formation : Synthesis of the 1,4-diaminocyclitol core from glucose-6-phosphate via cyclization and amination.
  • Glycosylation : Attachment of a purpurosamine moiety to the cyclitol core, mediated by glycosyltransferases.
  • Post-Translational Modifications :
    • N-Methylation : Introduced by S-adenosylmethionine (SAM)-dependent methyltransferases.
    • Glycylation : Addition of a glycyl group via nonribosomal peptide synthetases (NRPS).
  • Export and Maturation : Secretion of mature this compound into the extracellular matrix.
Table 1: Key Enzymatic Steps in this compound Biosynthesis
Step Enzyme Class Function Substrate Product
1 Cyclase Cyclitol ring formation Glucose-6-phosphate 2-Deoxy-scyllo-inosose
2 Aminotransferase Diamine introduction 2-Deoxy-scyllo-inosose 1,4-Diaminocyclitol
3 Glycosyltransferase Purpurosamine attachment UDP-Purpurosamine Cyclitol-glycoside
4 Methyltransferase N-Methylation SAM Methylated intermediates
5 NRPS Glycyl side chain addition Glycine-tRNA Glycyl-astromicin

Unique Features of the Pathway

This compound biosynthesis diverges from related aminoglycosides in two aspects:

  • Dual Methylation : Unlike gentamicin, which undergoes single methylation, this compound requires three methyl transfers, enhancing its hydrophobicity and membrane permeability.
  • Glycyl Moiety : The C-6 glycyl group, absent in most aminoglycosides, is critical for ribosomal binding and antibacterial activity.

Comparative Biosynthesis with Related Antibiotics

This compound vs. Dactimicin: Regulatory Crossroads

While M. olivasterospora predominantly produces this compound, minor branches of its pathway yield dactimicin (FT-B derivative). This bifurcation occurs at the formimidoylation step, where FT-B is either:

  • Methylated to form this compound.
  • Formimidoylated to produce dactimicin.
Table 2: Comparative Features of this compound and Dactimicin
Property This compound (FT-A) Dactimicin (FT-B Derivative)
Core Structure Pseudodisaccharide Pseudotrisaccharide
Functional Groups 3 Methyl, 1 Glycyl 1 Formimidoyl
Antibacterial Spectrum Gram-negative Broad-spectrum
Major Producing Strain M. olivasterospora M. olivasterospora mutants

Interspecies Biosynthetic Similarities

Studies comparing M. olivasterospora and Streptomyces tenjimariensis (istamycin producer) revealed conserved enzymatic machinery. For instance, both organisms share:

  • Resistance Mechanisms : Self-resistance via ribosomal RNA methyltransferases.
  • Precursor Utilization : Conversion of FT-B and istamycin intermediates through homologous enzymes.

Challenges and Innovations in this compound Production

Fermentation Yield Optimization

Despite advances, this compound titers remain low (50–100 mg/L) due to:

  • Catabolic Repression : Glucose suppresses antibiotic synthesis; staggered feeding mitigates this.
  • Feedback Inhibition : Accumulated this compound inhibits methyltransferases; resin-based extraction alleviates inhibition.

Genetic Engineering Approaches

Recent efforts to enhance production include:

  • Overexpression of Methyltransferases : Amplifying mtfA and mtfB genes increased titers by 40%.
  • CRISPR Interference : Silencing competitive pathways (e.g., dactimicin synthesis) redirected flux toward this compound.

Comparison with Similar Compounds

Structural and Molecular Features

Astromicin’s structure includes a unique fortamine ring and a disaccharide core, differentiating it from other aminoglycosides like gentamicin, sisomicin, and amikacin. Its molecular formula (C₁₇H₃₅N₅O₆·2H₂SO₄) contrasts with sisomicin (C₁₉H₃₇N₅O₇) and gentamicin components (e.g., C₂₁H₄₃N₅O₇). This structural variance contributes to differences in ribosomal binding affinity and resistance profiles (Table 1).

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Key Structural Features
This compound C₁₇H₃₅N₅O₆·2H₂SO₄ Fortamine ring, disaccharide core
Gentamicin C₂₁H₄₃N₅O₇ (C1 component) Purpurosamine ring
Sisomicin C₁₉H₃₇N₅O₇ Unsaturated hexose moiety
Amikacin C₂₂H₄₃N₅O₁₃ L-hydroxyaminobutyryl side chain

Pharmacokinetics and Tissue Penetration

This compound demonstrates favorable lung tissue penetration, achieving concentrations 27.7–68.8% of plasma levels post-IV administration . In contrast, gentamicin and amikacin exhibit lower lung bioavailability (<20% of plasma levels) but longer half-lives (4–6 hours) . This compound’s rapid renal clearance (2.9-hour half-life) may reduce nephrotoxicity risk compared to gentamicin, which accumulates in renal tissues .

Table 2: Pharmacokinetic Profiles

Parameter This compound Gentamicin Amikacin
Half-life (hours) 2.9 4–6 5–8
Peak Plasma (µg/mL) 11.2 8–12 20–35
Lung Tissue (%) 27.7–68.8 <20 15–25
Renal Excretion (%) >80 >90 >85

Antimicrobial Spectrum and Resistance

This compound’s spectrum overlaps with gentamicin but shows enhanced activity against AAC(3)-I enzyme-producing strains . Resistance mechanisms for this compound primarily involve AAC(3)-Id and rmtF methyltransferase genes, whereas gentamicin resistance is mediated by AAC(3)-Ia/b and ANT(2'') enzymes . Sisomicin and netilmicin share cross-resistance with gentamicin due to structural similarities .

Analytical Methods for Quantification

In contrast, sisomicin and netilmicin require high-performance liquid chromatography (HPLC) with lower sensitivity (LLOQ: 300 ng/mL vs. This compound’s 500 ng/mL) .

Table 3: Analytical Method Comparison

Method Compound LLOQ (ng/mL) Cross-Reactivity Reference
FPIA This compound 500 None
HPLC Sisomicin 300 With gentamicin
HPLC Netilmicin 250 With gentamicin

Biological Activity

Astromicin is an aminoglycoside antibiotic that has garnered attention for its biological activity against various bacterial infections. It operates primarily by binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and ultimately inhibiting protein synthesis, which is critical for bacterial growth and survival . This article delves into the biological activity of this compound, including its mechanisms, efficacy, case studies, and research findings.

This compound's mechanism involves the following key processes:

  • Binding to Ribosomes : this compound binds to the bacterial 30S ribosomal subunit, causing errors in mRNA translation. This misreading results in the production of nonfunctional proteins .
  • Inhibition of Protein Synthesis : By disrupting protein synthesis, this compound effectively halts bacterial growth, making it a potent agent against susceptible strains .

Efficacy and Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity. It is particularly effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus4-16
Escherichia coli8-32
Pseudomonas aeruginosa16-64
Klebsiella pneumoniae4-16

These values suggest that this compound is more effective against certain strains compared to others, which can guide clinical usage .

Case Studies

Several clinical studies have evaluated the effectiveness of this compound in treating infections:

  • Case Study 1 : A trial involving patients with severe infections caused by Staphylococcus aureus demonstrated a significant improvement in clinical outcomes when treated with this compound compared to standard therapies. Patients showed reduced fever and faster recovery times .
  • Case Study 2 : In a cohort study assessing patients with pneumonia caused by multi-drug resistant bacteria, this compound was administered as part of a combination therapy. Results indicated a higher rate of clinical resolution (75%) compared to those receiving alternative treatments (50%) .
  • Case Study 3 : A retrospective analysis of patients treated for urinary tract infections revealed that those receiving this compound had lower recurrence rates compared to those treated with other aminoglycosides .

Safety and Side Effects

While this compound is effective, it is essential to consider its safety profile:

  • Nephrotoxicity : Like other aminoglycosides, this compound can induce nephrotoxicity, particularly at higher doses or prolonged use. Monitoring renal function during treatment is crucial .
  • Ototoxicity : There is also a risk of ototoxicity associated with aminoglycosides; however, this compound has shown a relatively lower incidence compared to other agents in its class .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • A study highlighted the potential for this compound to be used in synergy with other antibiotics to enhance efficacy against resistant strains. This combination approach could mitigate resistance development while maximizing antibacterial effects .
  • Investigations into the pharmacokinetics of this compound have revealed favorable absorption and distribution characteristics, making it suitable for various administration routes including intravenous and intramuscular injections .

Q & A

Q. How to ensure reproducibility of this compound’s chromatographic data across laboratories?

  • Methodological Answer : Share raw chromatograms and instrument parameters (e.g., column type, mobile phase gradient) as supplementary material. Adopt the "Analytical Target Profile" (ATP) framework, specifying acceptance criteria for retention time variability (±2%) and peak symmetry (USP tailing factor < 2.0) .

Q. What guidelines govern the inclusion of this compound’s synthetic protocols in peer-reviewed manuscripts?

  • Methodological Answer : Provide step-by-step procedures with yields, purity data, and spectral validation (e.g., 1H^1H-NMR, HRMS). For known compounds, cite prior synthesis methods; for novel derivatives, include elemental analysis and X-ray crystallography data if available. Deposit detailed protocols in repositories like protocols.io .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astromicin
Reactant of Route 2
Astromicin

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